molecular formula C15H21NO3 B12721943 5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone CAS No. 97561-94-9

5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone

Cat. No.: B12721943
CAS No.: 97561-94-9
M. Wt: 263.33 g/mol
InChI Key: AYPBVTIYNBOWCS-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,3-dimethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

97561-94-9

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C15H21NO3/c1-15(2)9-11(16-14(15)17)7-10-5-6-12(18-3)13(8-10)19-4/h5-6,8,11H,7,9H2,1-4H3,(H,16,17)

InChI Key

AYPBVTIYNBOWCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1=O)CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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